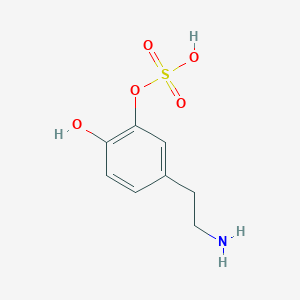

Dopamine 3-O-sulfate

Description

Structure

3D Structure

Properties

IUPAC Name |

[5-(2-aminoethyl)-2-hydroxyphenyl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO5S/c9-4-3-6-1-2-7(10)8(5-6)14-15(11,12)13/h1-2,5,10H,3-4,9H2,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZKRYJGNYPYXJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCN)OS(=O)(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40199321 | |

| Record name | Dopamine 3-O-sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40199321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dopamine 3-O-sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006275 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

51317-41-0 | |

| Record name | Dopamine 3-O-sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51317-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dopamine 3-O-sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051317410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dopamine 3-O-sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40199321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dopamine 3-O-sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006275 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

268 - 270 °C | |

| Record name | Dopamine 3-O-sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006275 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Physiological Role of Dopamine 3-O-Sulfate in the Central Nervous System: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dopamine 3-O-sulfate (DA-3-S) is a major metabolite of dopamine in the human body, with concentrations in circulation and the central nervous system (CNS) that can exceed those of its parent neurotransmitter.[1][2] Despite its prevalence, the precise physiological role of DA-3-S in the CNS has been a subject of ongoing investigation. This technical guide synthesizes the current understanding of DA-3-S, detailing its synthesis, metabolism, and interaction with key components of the dopaminergic system. Historically viewed as an inactive metabolite destined for excretion, emerging evidence suggests a more nuanced role for DA-3-S, potentially acting as a modulator of dopaminergic activity and a reservoir for dopamine. This document provides a comprehensive overview of the quantitative data, experimental methodologies, and signaling pathways associated with DA-3-S to support further research and drug development efforts in this area.

Introduction

Dopamine, a critical catecholamine neurotransmitter, is integral to numerous physiological functions within the CNS, including motor control, motivation, reward, and cognitive function. Its signaling is tightly regulated through a combination of synthesis, release, reuptake, and metabolism. One of the primary metabolic pathways for dopamine is sulfation, a conjugation reaction catalyzed by sulfotransferase enzymes (SULTs). This process converts dopamine into its sulfated forms, predominantly this compound and, to a lesser extent, Dopamine 4-O-sulfate.[1] This guide focuses on the physiological significance of this compound in the brain, exploring its potential to influence dopaminergic neurotransmission.

Synthesis and Metabolism of this compound

The formation of DA-3-S from dopamine is primarily catalyzed by the cytosolic enzyme Sulfotransferase 1A3 (SULT1A3), also known as monoamine-preferring sulfotransferase.[3][4] This enzyme exhibits a high affinity for dopamine and is found in various tissues, including the brain.[2][5] The sulfation process requires a universal sulfonate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS). The reverse reaction, the hydrolysis of DA-3-S back to dopamine, is catalyzed by arylsulfatases, although the activity of these enzymes towards DA-3-S in the brain is less well-characterized.

Enzymatic Kinetics

The kinetic parameters of SULT1A3 for the formation of dopamine sulfates have been determined using purified recombinant human SULT1A3. These studies reveal a significantly higher maximal velocity (Vmax) for the formation of DA-3-S compared to DA-4-S, providing a molecular basis for the predominance of DA-3-S in biological systems.[6]

| Enzyme | Substrate | Apparent K_m (μM) | V_max (nmol/min/mg protein) | Reference |

| Human SULT1A3 | Dopamine (for DA-3-S formation) | 2.59 ± 1.06 | 344 ± 139 | [6] |

| Human SULT1A3 | Dopamine (for DA-4-S formation) | 2.21 ± 0.764 | 45.4 ± 16.5 | [6] |

| SULT1A3 | Dopamine | ~5 | Not Reported | [2] |

| Monoamine Oxidase | Dopamine | ~400 | Not Reported | [2] |

| Catechol O-methyltransferase | Dopamine | ~400 | Not Reported | [2] |

Table 1: Kinetic Parameters of Enzymes Involved in Dopamine Metabolism.

Metabolic Pathway

The metabolic conversion of dopamine to this compound is a key pathway in its catabolism.

This compound in the Central Nervous System

Concentration and Distribution

DA-3-S is present in the human brain and cerebrospinal fluid (CSF).[7][8] Studies utilizing techniques such as UPLC-MS/MS have enabled the quantification of DA-3-S in these matrices, revealing that it is the predominant sulfated dopamine isomer in the CNS.[7]

| Biological Matrix | Analyte | Concentration | Reference |

| Human Brain Microdialysis (Patient 1) | This compound | 330–630 nM | [7] |

| Human Brain Microdialysis (Patient 2) | This compound | 2.5–3.5 nM | [7] |

| Human Brain Microdialysis | Dopamine 4-O-Sulfate | Not Found | [7] |

| Rat Brain (Striatum) | Dopamine Sulfate | Extremely low compared to free dopamine | [8] |

| Rat Brain (Frontal Cortex) | Dopamine Sulfate | Extremely low compared to free dopamine | [8] |

Table 2: Concentrations of this compound in the CNS.

Blood-Brain Barrier Permeability

The ability of DA-3-S to cross the blood-brain barrier (BBB) is a critical factor in understanding its central effects. Studies in rats have shown that subcutaneously administered DA-3-S can permeate the BBB, although to a small extent.[9] This suggests that peripheral DA-3-S could contribute to the central pool of this metabolite.

Interaction with the Dopaminergic System

Dopamine Receptor Binding

A key aspect of the physiological role of DA-3-S is its interaction with dopamine receptors. In vitro binding studies have demonstrated that DA-3-S has a significantly reduced affinity for dopamine D2 receptors compared to dopamine itself.[10]

| Compound | Receptor | K_i (nM) | Reference |

| Dopamine | D2 | High Affinity (KH = 120 nM, KL = 18000 nM) | [10] |

| This compound | D2 | Highly Reduced Affinity (Not quantifiable) | [10] |

| Dopamine 4-O-sulfate | D2 | Highly Reduced Affinity (Not quantifiable) | [10] |

| Pramipexole | D2 | 79,500 | [11] |

| Ropinirole | D2 | 98,700 | [11] |

| Cabergoline | D2 | 0.61 | [11] |

| Lisuride | D2 | 0.95 | [11] |

| Pergolide | D3 | 0.86 | [11] |

| Pramipexole | D3 | 0.97 | [11] |

Table 3: Binding Affinities of Dopamine and its Analogs to Dopamine Receptors.

The markedly lower affinity of DA-3-S for D2 receptors suggests that it is unlikely to act as a direct agonist at this receptor subtype under normal physiological conditions.

A Potential Prodrug Hypothesis

Given its reduced receptor affinity, one hypothesis is that DA-3-S may serve as a prodrug or a storage form of dopamine in the CNS. The local enzymatic conversion of DA-3-S back to active dopamine by arylsulfatases could provide a mechanism for the sustained release and modulation of dopaminergic signaling. However, the extent to which this reverse reaction occurs in the brain remains to be fully elucidated.

Detailed Experimental Protocols

A thorough understanding of the physiological role of DA-3-S relies on robust experimental methodologies. The following sections provide detailed protocols for key experiments cited in the literature.

In Vitro Sulfotransferase (SULT1A3) Activity Assay

This assay measures the enzymatic activity of SULT1A3 in converting dopamine to its sulfated metabolites.

Materials:

-

Recombinant human SULT1A3 enzyme

-

Dopamine hydrochloride

-

3'-phosphoadenosine-5'-phosphosulfate (PAPS)

-

Potassium phosphate buffer (50 mM, pH 6.5)

-

Dithiothreitol (DTT)

-

Pargyline (monoamine oxidase inhibitor)

-

[³⁵S]PAPS (for radiometric detection) or HPLC with electrochemical detection

-

Stop mixture (e.g., 1:1 (v/v) of 0.1 M Ba(OH)₂ and 0.1 M barium acetate)

-

0.1 M ZnSO₄

Procedure:

-

Prepare a reaction cocktail containing potassium phosphate buffer, DTT, pargyline, and either [³⁵S]PAPS for radiometric assay or unlabeled PAPS for HPLC analysis.[12]

-

Add the dopamine substrate to the reaction tube. A final concentration of 60 µM is often used.[12]

-

Initiate the reaction by adding the diluted SULT1A3 enzyme.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).[12]

-

Stop the reaction by adding the stop mixture, followed by ZnSO₄ to precipitate unreacted PAPS.[12]

-

Centrifuge the mixture to pellet the precipitate.

-

For radiometric assays, quantify the radioactivity in the supernatant, which corresponds to the formed [³⁵S]dopamine sulfate. For HPLC analysis, inject the supernatant into an HPLC system with electrochemical detection to separate and quantify DA-3-S and DA-4-S.[6]

Dopamine D2 Receptor Binding Assay using [³H]-Spiperone

This radioligand binding assay determines the affinity of compounds for the dopamine D2 receptor.

Materials:

-

Rat striatal membranes or cells expressing D2 receptors

-

[³H]-Spiperone (radioligand)

-

Unlabeled spiperone or other D2 antagonist (for determining non-specific binding)

-

Dopamine or this compound (test compounds)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂)

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Prepare dilutions of the test compounds (dopamine, DA-3-S) and the unlabeled antagonist.

-

In a 96-well plate or microcentrifuge tubes, combine the membrane preparation, [³H]-spiperone (at a concentration near its K_d), and either buffer (for total binding), unlabeled antagonist (for non-specific binding), or the test compound.[13]

-

Incubate the mixture at room temperature or 37°C for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ of the test compounds and calculate the K_i using the Cheng-Prusoff equation.

In Vivo Microdialysis for Measurement of Dopamine and Metabolites

This technique allows for the sampling of extracellular fluid from specific brain regions in awake, freely moving animals.

Materials:

-

Microdialysis probes

-

Stereotaxic apparatus for probe implantation

-

Perfusion pump

-

Artificial cerebrospinal fluid (aCSF) or Ringer's solution

-

Fraction collector

-

UPLC-MS/MS or HPLC with electrochemical detection system

Procedure:

-

Surgically implant a microdialysis guide cannula into the target brain region (e.g., striatum) of an anesthetized rat.[14]

-

After a recovery period, insert the microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).[14]

-

Collect the dialysate samples at regular intervals (e.g., every 10-20 minutes) using a refrigerated fraction collector.[14]

-

Analyze the dialysate samples for dopamine and its metabolites, including DA-3-S, using a sensitive analytical method like UPLC-MS/MS.[7]

UPLC-MS/MS Quantification of this compound

This highly sensitive and specific method is used for the accurate quantification of DA-3-S in biological samples.

Materials:

-

Ultra-performance liquid chromatography (UPLC) system

-

Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

UPLC column suitable for polar analytes (e.g., HILIC or mixed-mode)

-

Mobile phases (e.g., acetonitrile and an aqueous buffer with a volatile modifier like ammonium formate)

-

This compound analytical standard

-

Isotopically labeled internal standard (e.g., D₄-Dopamine 3-O-sulfate)

-

Sample preparation reagents (e.g., protein precipitation solvents like acetonitrile or methanol)

Procedure:

-

Prepare calibration standards and quality control samples by spiking known amounts of DA-3-S and the internal standard into a surrogate matrix (e.g., artificial CSF or stripped brain homogenate).

-

Prepare brain tissue or CSF samples by protein precipitation, followed by centrifugation to remove precipitated proteins.

-

Transfer the supernatant to an autosampler vial.

-

Inject the prepared sample onto the UPLC-MS/MS system.

-

Separate the analytes using a suitable UPLC gradient.

-

Detect and quantify the analytes using the mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for DA-3-S and the internal standard.

-

Construct a calibration curve and determine the concentration of DA-3-S in the unknown samples.

Conclusion and Future Directions

This compound, far from being a simple, inactive metabolite, is an important component of the dopaminergic system within the CNS. Its synthesis via SULT1A3 is a significant metabolic route for dopamine, and its presence in the brain and CSF is well-established. While its direct interaction with dopamine receptors appears to be weak, the potential for DA-3-S to act as a reservoir for dopamine warrants further investigation. The methodologies outlined in this guide provide a robust framework for researchers to delve deeper into the physiological role of this enigmatic molecule.

Future research should focus on:

-

Characterizing the activity and regulation of arylsulfatases in different brain regions to better understand the potential for local conversion of DA-3-S back to dopamine.

-

Investigating the behavioral and neurophysiological effects of direct administration of DA-3-S into the CNS to elucidate its functional consequences.

-

Exploring the role of DA-3-S in pathological conditions associated with dysregulated dopamine signaling, such as Parkinson's disease and schizophrenia.

-

Developing selective pharmacological tools to modulate the activity of SULT1A3 and arylsulfatases to probe the function of dopamine sulfation in vivo.

By addressing these key questions, the scientific community can build a more complete picture of the intricate regulatory mechanisms governing dopaminergic neurotransmission and potentially uncover new therapeutic targets for a range of neurological and psychiatric disorders.

References

- 1. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [en.bio-protocol.org]

- 2. Cytosolic Sulfotransferase 1A3 Is Induced by Dopamine and Protects Neuronal Cells from Dopamine Toxicity: ROLE OF D1 RECEPTOR-N-METHYL-d-ASPARTATE RECEPTOR COUPLING - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SULT1A3 - Wikipedia [en.wikipedia.org]

- 4. SULT1A3 sulfotransferase family 1A member 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Regioselective sulfonation of dopamine by SULT1A3 in vitro provides a molecular explanation for the preponderance of dopamine-3-O-sulfate in human blood circulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of Serotonin and Dopamine Metabolites in Human Brain Microdialysis and Cerebrospinal Fluid Samples by UPLC-MS/MS: Discovery of Intact Glucuronide and Sulfate Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A study of brain dopamine sulfate levels in relation to free dopamine and homovanillic acid in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. DSpace [helda.helsinki.fi]

- 10. 3- and 4-O-sulfoconjugated and methylated dopamine: highly reduced binding affinity to dopamine D2 receptors in rat striatal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tools.thermofisher.com [tools.thermofisher.com]

- 13. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]

- 14. besjournal.com [besjournal.com]

Mechanism of action of Dopamine 3-O-sulfate in neurotransmission

An In-depth Technical Guide on the Mechanism of Action of Dopamine 3-O-sulfate in Neurotransmission

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (DA-3-O-S) is a principal metabolite of dopamine, present in significant concentrations in human circulation and, to a lesser extent, in the central nervous system.[1][2][3] Historically considered an inactive detoxification product, emerging evidence points to a more nuanced role for DA-3-O-S in neurotransmission. This document provides a comprehensive overview of the mechanism of action of this compound, focusing on its synthesis, metabolism, receptor interactions, and its function as a reversible reservoir for active dopamine. We present key quantitative data, detailed experimental methodologies, and visual representations of the associated biochemical pathways to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

Dopamine, a critical catecholamine neurotransmitter, is integral to motor control, motivation, reward, and various cognitive functions.[4][5] Its signaling is tightly regulated through a balance of synthesis, release, reuptake, and metabolism. One of the major metabolic pathways for dopamine is sulfation, leading to the formation of dopamine sulfates.[1] In humans, this compound is the predominant isomer, with plasma concentrations significantly exceeding those of its regioisomer, dopamine 4-O-sulfate.[1][6] This guide delves into the intricate mechanisms by which DA-3-O-S, far from being merely an inert metabolite, contributes to the complex landscape of dopaminergic neurotransmission.

Mechanism of Action

The primary mechanism of action of this compound is not direct receptor agonism but rather its role as a stable, circulating reservoir of dopamine that can be locally reconverted to its active form.[7] This process of sulfation and desulfation acts as a buffering system, reversibly inactivating dopamine to regulate its availability and signaling.[7]

Synthesis of this compound

This compound is synthesized from dopamine by the action of sulfotransferase enzymes (SULTs). The key enzyme responsible for this reaction is SULT1A3, a cytosolic enzyme that exhibits a high affinity and regioselectivity for the 3-hydroxy group of dopamine.[1][2][8] The sulfation process involves the transfer of a sulfonate group from the universal donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS).[9]

Receptor Binding Affinity

This compound itself is considered biologically inactive at dopamine receptors.[7] Studies have demonstrated a significantly reduced binding affinity of DA-3-O-S for dopamine D2 receptors.[10] While comprehensive data for all dopamine receptor subtypes is limited, the consensus is that sulfation prevents direct receptor activation.

The "Reservoir" Hypothesis: Reconverting to Active Dopamine

A pivotal aspect of the mechanism of action of DA-3-O-S is its enzymatic conversion back to free, active dopamine. This reaction is catalyzed by the enzyme arylsulfatase A (ARSA).[7] ARSA can be released from lysosomes into the proximity of cells expressing dopamine receptors, where it can hydrolyze DA-3-O-S, leading to a localized increase in dopamine concentration and subsequent receptor activation.[7] This localized regeneration of dopamine allows for a fine-tuned modulation of dopaminergic signaling.

Transport across the Blood-Brain Barrier

This compound has been shown to permeate the blood-brain barrier (BBB), albeit to a small extent.[11][12] This suggests that circulating DA-3-O-S could potentially serve as a source of dopamine within the central nervous system, following its conversion by arylsulfatases present in the brain.

Regulation of SULT1A3 Expression

Intriguingly, dopamine itself can induce the expression of SULT1A3, the enzyme responsible for its sulfation. This suggests a negative feedback loop where high levels of dopamine can upregulate its own inactivation pathway.[5][13] This induction is mediated by a signaling cascade involving the activation of dopamine D1 and NMDA receptors, leading to ERK1/2 phosphorylation and calcineurin activation.[7][10]

Quantitative Data

The following tables summarize the available quantitative data regarding the enzymes and molecules involved in the metabolism of this compound.

Table 1: Enzyme Kinetic Parameters for Human SULT1A3

| Substrate | Product | Apparent Km (µM) | Vmax (nmol/min/mg protein) | Reference |

| Dopamine | This compound | 2.59 ± 1.06 | 344 ± 139 | [1] |

| Dopamine | Dopamine 4-O-sulfate | 2.21 ± 0.764 | 45.4 ± 16.5 | [1] |

Table 2: Receptor Binding Affinity of Dopamine and its Sulfated Metabolites

| Ligand | Receptor | Binding Affinity (Ki or IC50) | Reference |

| Dopamine | D2 | KH = 0.12 µM, KL = 18 µM | [14] |

| This compound | D2 | Highly reduced affinity | [10][14] |

| Dopamine 4-O-sulfate | D2 | Highly reduced affinity | [14] |

Table 3: Concentrations of this compound

| Location | Concentration | Species | Reference |

| Plasma | Predominates over Dopamine 4-O-sulfate (approx. 10-fold higher) | Human | [1][6] |

| Brain (Striatum and Frontal Cortex) | Extremely low in comparison to free dopamine | Human | [15] |

| Brain (after subcutaneous injection) | ~3 times higher than Dopamine 4-O-sulfate | Rat | [11][12] |

Experimental Protocols

This section provides an overview of the methodologies used to investigate the mechanism of action of this compound.

SULT1A3 Enzyme Activity Assay

This assay measures the rate of dopamine sulfation catalyzed by SULT1A3.

-

Reaction Mixture Preparation: Prepare a reaction buffer (e.g., potassium phosphate buffer, pH 7.0) containing a known concentration of recombinant human SULT1A3, the universal sulfonate donor PAPS, and a monoamine oxidase inhibitor (e.g., pargyline) to prevent dopamine degradation.

-

Initiation of Reaction: Add dopamine to the reaction mixture to initiate the enzymatic reaction. The reaction is typically carried out at 37°C.

-

Termination of Reaction: After a defined incubation period, terminate the reaction by adding a quenching solution (e.g., a mixture of barium hydroxide and zinc sulfate) to precipitate unreacted PAPS.

-

Quantification of Products: Separate the dopamine sulfates (DA-3-O-S and DA-4-O-S) from the remaining dopamine and other reaction components using high-performance liquid chromatography (HPLC) with electrochemical detection.

-

Data Analysis: Calculate the initial reaction velocities at various dopamine concentrations and determine the Km and Vmax values using Michaelis-Menten kinetics.

Arylsulfatase A (ARSA) Activity Assay

This assay quantifies the hydrolysis of this compound by ARSA.

-

Substrate: Use this compound as the substrate. Alternatively, a chromogenic or fluorogenic substrate like p-nitrocatechol sulfate (p-NCS) or 4-methylumbelliferyl sulfate can be used for a more convenient readout.

-

Enzyme Source: Utilize purified recombinant ARSA or cell/tissue lysates known to contain the enzyme.

-

Reaction Conditions: Incubate the enzyme with the substrate in an appropriate buffer (e.g., sodium acetate buffer, pH 5.0) at 37°C.

-

Detection of Product:

-

If using DA-3-O-S as the substrate, measure the formation of dopamine over time using HPLC with electrochemical detection.

-

If using a chromogenic/fluorogenic substrate, measure the change in absorbance or fluorescence, respectively.

-

-

Kinetic Analysis: Determine the kinetic parameters (Km and Vmax) by measuring the reaction rates at different substrate concentrations.

Dopamine Receptor Binding Assay

This assay determines the binding affinity of this compound to dopamine receptors.

-

Receptor Preparation: Prepare cell membrane homogenates from cell lines expressing a specific dopamine receptor subtype (e.g., D1, D2, etc.).

-

Radioligand: Use a high-affinity radiolabeled antagonist for the specific receptor subtype (e.g., [3H]-spiperone for D2 receptors).

-

Competition Binding: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound).

-

Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand by rapid vacuum filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to generate a competition curve. Calculate the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and then determine the inhibition constant (Ki) using the Cheng-Prusoff equation.

Signaling Pathways and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and relationships in the mechanism of action of this compound.

Caption: Metabolic pathway of this compound.

References

- 1. Regioselective sulfonation of dopamine by SULT1A3 in vitro provides a molecular explanation for the preponderance of dopamine-3-O-sulfate in human blood circulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. Dopamine Receptors in Human Lymphocytes: Radioligand Binding and Quantitative RT-PCR Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in sulfotransferase enzyme activity assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dopamine - Wikipedia [en.wikipedia.org]

- 6. Human Metabolome Database: Showing metabocard for this compound (HMDB0006275) [hmdb.ca]

- 7. Cytosolic Sulfotransferase 1A3 Is Induced by Dopamine and Protects Neuronal Cells from Dopamine Toxicity: ROLE OF D1 RECEPTOR-N-METHYL-d-ASPARTATE RECEPTOR COUPLING - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SULT1A3 sulfotransferase family 1A member 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 9. Fully automated radioligand binding filtration assay for membrane-bound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cytosolic sulfotransferase 1A3 is induced by dopamine and protects neuronal cells from dopamine toxicity: role of D1 receptor-N-methyl-D-aspartate receptor coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. DSpace [helda.helsinki.fi]

- 13. tools.thermofisher.com [tools.thermofisher.com]

- 14. 3- and 4-O-sulfoconjugated and methylated dopamine: highly reduced binding affinity to dopamine D2 receptors in rat striatal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A study of brain dopamine sulfate levels in relation to free dopamine and homovanillic acid in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Sulfation Pathway of Dopamine: A Technical Guide to the Biosynthesis and Metabolism of Dopamine 3-O-Sulfate in the Human Brain

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dopamine, a critical catecholamine neurotransmitter, undergoes extensive metabolism in the human body to ensure tight regulation of its signaling. While oxidative deamination and O-methylation are well-characterized metabolic routes, sulfation represents a significant but often overlooked pathway, particularly in primates. This technical guide provides an in-depth examination of the biosynthesis and metabolism of dopamine 3-O-sulfate (DA-3-S), the predominant sulfated conjugate of dopamine. We will delve into the enzymatic machinery, regulatory pathways, and quantitative aspects of DA-3-S formation and breakdown within the human brain. Detailed experimental protocols for key assays and visualizations of the metabolic and signaling pathways are provided to facilitate further research in this area.

Introduction

Dopamine (DA) is a central figure in numerous physiological processes within the brain, including motor control, motivation, reward, and cognitive function[1]. Its precise regulation is paramount, as dysregulation of dopaminergic systems is implicated in a host of neurological and psychiatric disorders such as Parkinson's disease and schizophrenia. The metabolism of dopamine is a crucial element of this regulation, primarily involving monoamine oxidase (MAO), catechol-O-methyltransferase (COMT), and sulfotransferase (SULT) enzymes[2][3]. In primates, a key metabolic pathway is sulfoconjugation, which leads to the formation of dopamine sulfates. This compound is the major circulating metabolite of dopamine, accounting for over 90% of total dopamine in circulation and cerebrospinal fluid[2][4]. While initially considered an inactive metabolite destined for excretion, emerging evidence suggests a more complex role for DA-3-S, potentially acting as a reservoir for dopamine that can be regenerated. This guide focuses on the intricate processes of DA-3-S biosynthesis and metabolism within the human brain.

Biosynthesis of this compound

The formation of this compound is an enzymatic process catalyzed by a specific sulfotransferase.

The Key Enzyme: Sulfotransferase 1A3 (SULT1A3)

The primary enzyme responsible for the sulfation of dopamine in humans is Sulfotransferase 1A3 (SULT1A3), also known as dopamine sulfotransferase[2][3][5]. SULT1A3 is a member of the cytosolic sulfotransferase family and exhibits a high affinity for monoamine neurotransmitters like dopamine[5]. This enzyme is found in various tissues, including the brain, lungs, and platelets[5]. Within the brain, SULT1A3 is present in dopaminergic regions of the midbrain[2].

The Sulfation Reaction

SULT1A3 catalyzes the transfer of a sulfonate group (SO3-) from the universal sulfate donor, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to the hydroxyl group of dopamine[6]. This reaction results in the formation of dopamine sulfate and 3'-phosphoadenosine 5'-phosphate (PAP).

SULT1A3 demonstrates strong regioselectivity, preferentially sulfonating the 3-hydroxyl group of dopamine over the 4-hydroxyl group[4][7][8]. This enzymatic specificity is the molecular basis for the preponderance of dopamine-3-O-sulfate over its dopamine-4-O-sulfate isomer in human circulation and brain[4][7][8].

Regulation of SULT1A3 Expression

Interestingly, dopamine itself can induce the expression of SULT1A3 in neuronal cells, suggesting a feedback mechanism to protect against dopamine-induced toxicity[2][3]. This induction pathway involves the activation of D1 and NMDA receptors, leading to the phosphorylation of ERK1/2 and the activation of calcineurin[2][3].

Metabolism of this compound

The metabolic fate of this compound is primarily its hydrolysis back to free dopamine, a reaction catalyzed by arylsulfatases.

The Role of Arylsulfatases (ARS)

Arylsulfatase (ARS) enzymes are responsible for the hydrolysis of sulfate esters, thereby regenerating the parent compound[9]. Several members of the ARS family (ARSA to ARSF) have been identified[9]. This desulfation process can release biologically active dopamine from its sulfated, inactive form in target tissues. This suggests that DA-3-S may serve as a circulating reservoir or a transport form of dopamine[7].

The Desulfation Reaction

The hydrolysis of this compound by arylsulfatases regenerates free dopamine and releases an inorganic sulfate ion.

Blood-Brain Barrier Permeation

The extent to which dopamine sulfate can cross the blood-brain barrier (BBB) is a subject of ongoing research. Studies in rats have shown that while dopamine sulfates can permeate the BBB, it is to a small extent[10][11]. It remains unclear whether the dopamine sulfate found in the human brain is formed locally or transported from peripheral sources[10][11].

Quantitative Data

The following tables summarize the available quantitative data on the enzymes and metabolites involved in this compound metabolism in the human brain.

Table 1: SULT Enzyme Activity in Human Fetal Brain Regions

| Brain Region | Dopamine Sulfation (pmol/min·mg) | 4-Nitrophenol Sulfation (SULT1A1 activity) (pmol/min·mg) | 3,3′-T₂ Sulfation (pmol/min·mg) |

| Inner Cerebral Cortex | 0.13 ± 0.03 | 0.83 ± 0.16 | 0.12 ± 0.02 |

| Outer Cerebral Cortex | 0.13 ± 0.02 | 0.94 ± 0.12 | 0.14 ± 0.02 |

| Midbrain | 0.12 ± 0.01 | 0.96 ± 0.11 | 0.13 ± 0.02 |

| Choroid Plexus | 0.14 ± 0.03 | 12.30 ± 1.90 | 1.10 ± 0.10 |

| Brainstem | 0.10 ± 0.03 | 0.79 ± 0.14 | 0.11 ± 0.02 |

| Germinal Eminence | 0.18 ± 0.02 | 1.05 ± 0.12 | 0.15 ± 0.01 |

| Cerebellum | 0.15 ± 0.02 | 1.01 ± 0.12 | 0.14 ± 0.02 |

| Data adapted from Richard, et al. (2001)[9][12][13][14]. Values are mean ± SEM. |

Table 2: Microsomal 3,3′-diiodothyronine Sulfate (3,3′T2S) Sulfatase Activities in Human Fetal Brain

| Brain Region | 3,3′T2S Sulfatase Activity (pmol/min·mg) |

| Inner Cerebral Cortex | 0.13 ± 0.03 |

| Outer Cerebral Cortex | 0.13 ± 0.02 |

| Midbrain | 0.12 ± 0.01 |

| Choroid Plexus | 0.14 ± 0.03 |

| Brainstem | 0.10 ± 0.03 |

| Data adapted from Richard, et al. (2001)[9]. Values are mean ± SEM. |

Table 3: Dopamine and Dopamine Sulfate Concentrations

| Analyte | Tissue/Fluid | Concentration | Reference |

| Dopamine sulfate | Human Striatum | Extremely low compared to free dopamine | [15] |

| Dopamine sulfate | Human Frontal Cortex | Extremely low compared to free dopamine | [15] |

| Dopamine-3-O-sulfate (basal) | Human Plasma | 13.8 ± 1.9 pmoles/ml | [16] |

| Dopamine-4-O-sulfate (basal) | Human Plasma | 3.2 ± 0.5 pmoles/ml | [16] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are provided below.

Sulfotransferase (SULT1A3) Activity Assay

A common method to measure SULT1A3 activity is a radiometric assay using a radiolabeled sulfate donor.

Objective: To quantify the rate of dopamine sulfation by SULT1A3 in a given sample (e.g., brain tissue cytosol).

Materials:

-

Cytosolic fraction of brain tissue

-

[³⁵S]-PAPS (radiolabeled sulfate donor)

-

Dopamine (substrate)

-

Pargyline (MAO inhibitor)

-

Potassium phosphate buffer (pH 6.5-7.0)

-

Stop mixture (e.g., containing barium hydroxide and zinc sulfate to precipitate unused PAPS)

-

Scintillation cocktail and counter

Procedure:

-

Prepare a reaction cocktail containing potassium phosphate buffer, dithiothreitol, and [³⁵S]-PAPS.

-

In a microcentrifuge tube, add the substrate (dopamine) and any necessary inhibitors (pargyline).

-

Add the diluted cytosolic sample to the tube and keep on ice.

-

Initiate the reaction by adding the reaction cocktail.

-

Incubate the mixture at 37°C for a defined period (e.g., 20 minutes).

-

Terminate the reaction by adding the stop mixture and vortexing.

-

Centrifuge to pellet the precipitated protein and unreacted [³⁵S]-PAPS.

-

Transfer the supernatant containing the radiolabeled dopamine sulfate to a scintillation vial.

-

Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific activity based on the amount of [³⁵S]-dopamine sulfate formed per unit time per milligram of protein.

Arylsulfatase (ARS) Activity Assay

A colorimetric assay can be used to determine arylsulfatase activity.

Objective: To measure the rate of hydrolysis of a sulfated substrate by ARS in a sample.

Materials:

-

Tissue homogenate or cell lysate

-

Tripotassium phenolphthalein disulfate (substrate)

-

Sodium carbonate solution

-

Appropriate buffer (e.g., acetate buffer, pH 5.8)

-

Spectrophotometer

Principle: Arylsulfatase cleaves the sulfate group from tripotassium phenolphthalein disulfate, releasing free phenolphthalein. The addition of sodium carbonate creates an alkaline environment, turning the phenolphthalein pink, which can be quantified spectrophotometrically[17].

Procedure:

-

Prepare a suspension of the sample (e.g., brain tissue homogenate).

-

Inoculate a tube containing arylsulfatase broth or agar, which includes the substrate.

-

Incubate at 37°C for a specified time (e.g., 3 days or 2 weeks).

-

After incubation, add sodium carbonate solution to the tube.

-

Observe for the development of a pink or red color, indicating a positive result.

-

For quantitative analysis, measure the absorbance at a specific wavelength (e.g., 540 nm) and compare it to a standard curve of phenolphthalein.

Quantification of Dopamine and Metabolites by UPLC-MS/MS

Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of dopamine and its metabolites, including this compound.

Objective: To accurately measure the concentrations of dopamine, DA-3-S, and other metabolites in brain microdialysis or cerebrospinal fluid samples[10].

Procedure:

-

Sample Preparation:

-

Collect brain microdialysate or CSF samples.

-

Add an internal standard (e.g., ¹³C₆-labeled dopamine and its metabolites) to the samples.

-

Perform protein precipitation, if necessary, using an organic solvent like acetonitrile.

-

Centrifuge and collect the supernatant for analysis.

-

-

UPLC Separation:

-

Inject the prepared sample onto a suitable UPLC column (e.g., a C18 column).

-

Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., formic acid in water) and an organic component (e.g., methanol or acetonitrile) to separate the analytes.

-

-

MS/MS Detection:

-

The eluent from the UPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Operate the mass spectrometer in multiple reaction monitoring (MRM) mode to specifically detect and quantify the precursor-to-product ion transitions for each analyte and internal standard.

-

-

Data Analysis:

-

Generate a calibration curve using standards of known concentrations.

-

Calculate the concentration of each analyte in the samples by comparing the peak area ratios of the analyte to its corresponding internal standard against the calibration curve.

-

Conclusion

The sulfation of dopamine to this compound, primarily mediated by SULT1A3, is a significant metabolic pathway in the human brain. This process is not merely a mechanism for detoxification and elimination but is also subject to intricate regulation, with dopamine itself inducing the expression of the enzyme responsible for its sulfation. This suggests a neuroprotective role for SULT1A3 against dopamine-induced toxicity[2][3]. The subsequent hydrolysis of DA-3-S by arylsulfatases provides a potential mechanism for regenerating active dopamine, positioning DA-3-S as a possible reservoir. Further research into the dynamics of DA-3-S biosynthesis and metabolism in different brain regions and in the context of neurological disorders will be crucial for a comprehensive understanding of dopamine homeostasis and for the development of novel therapeutic strategies. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers dedicated to unraveling the complexities of this important metabolic route.

References

- 1. Dopamine - Wikipedia [en.wikipedia.org]

- 2. Cytosolic Sulfotransferase 1A3 Is Induced by Dopamine and Protects Neuronal Cells from Dopamine Toxicity: ROLE OF D1 RECEPTOR-N-METHYL-d-ASPARTATE RECEPTOR COUPLING - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytosolic sulfotransferase 1A3 is induced by dopamine and protects neuronal cells from dopamine toxicity: role of D1 receptor-N-methyl-D-aspartate receptor coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0006275) [hmdb.ca]

- 5. Role of Conformational Dynamics of Sulfotransferases SULT1A1 and SULT1A3 in Substrate Specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Sulfation modification of dopamine in brain regulates aggregative behavior of animals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Permeation of Dopamine Sulfate through the Blood-Brain Barrier | PLOS One [journals.plos.org]

- 11. DSpace [helda.helsinki.fi]

- 12. Sulfation of thyroid hormone and dopamine during human development: ontogeny of phenol sulfotransferases and arylsulfatase in liver, lung, and brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 14. academic.oup.com [academic.oup.com]

- 15. A study of brain dopamine sulfate levels in relation to free dopamine and homovanillic acid in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effects of oral and intravenous administrations of dopamine and L-dopa on plasma levels of two isomers of dopamine sulfate in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. assets.fishersci.com [assets.fishersci.com]

Transport and Permeability of Dopamine 3-O-Sulfate Across the Blood-Brain Barrier: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the current understanding of dopamine 3-O-sulfate (DA-3-S) transport and permeability across the blood-brain barrier (BBB). It synthesizes findings from key in vivo studies, details relevant experimental protocols, and explores the probable molecular mechanisms governing its passage into the central nervous system (CNS).

Executive Summary

Dopamine, a critical neurotransmitter, is incapable of crossing the blood-brain barrier. However, its sulfated metabolite, this compound, has been shown to permeate the BBB, albeit to a limited extent. This transport is of significant interest as DA-3-S is the predominant form of dopamine in human circulation and may serve as a potential source of dopamine for the brain. Evidence suggests that this transport is not mediated by passive diffusion but likely involves carrier-mediated transport systems, with Organic Anion Transporting Polypeptides (OATPs) being the most probable candidates. Understanding the kinetics and mechanisms of DA-3-S transport is crucial for elucidating dopamine homeostasis in the CNS and for the development of novel therapeutic strategies for neurological disorders.

Quantitative Data on Permeability

Quantitative analysis of DA-3-S transport across the BBB has been primarily derived from in vivo microdialysis studies in rats. The data indicates that while DA-3-S does enter the brain, its concentration in the brain's extracellular fluid is substantially lower than in peripheral circulation.

Table 1: In Vivo Concentrations of Dopamine Sulfates in Rat Brain and Plasma After Subcutaneous Administration

| Compound | Time After Injection (min) | Mean Concentration in Brain Microdialysate (nM) (± SD) | Mean Concentration in Plasma (nM) (± SD) | Brain/Plasma Concentration Ratio |

| ¹³C₆-DA-3-S | 30 | 0.8 (± 0.2) | 900 (± 110) | ~0.0009 |

| 60 | 1.1 (± 0.3) | 1260 (± 200) | ~0.0009 | |

| 90 | 1.0 (± 0.3) | 1240 (± 270) | ~0.0008 | |

| 120 | 0.8 (± 0.3) | 1080 (± 250) | ~0.0007 | |

| 150 | 0.7 (± 0.3) | 930 (± 230) | ~0.0008 | |

| 180 | 0.6 (± 0.2) | 780 (± 200) | ~0.0008 | |

| ¹³C₆-DA-4-S | 30 | 0.3 (± 0.1) | 330 (± 50) | ~0.0009 |

| 60 | 0.4 (± 0.1) | 480 (± 80) | ~0.0008 | |

| 90 | 0.4 (± 0.1) | 460 (± 110) | ~0.0009 | |

| 120 | 0.3 (± 0.1) | 390 (± 100) | ~0.0008 | |

| 150 | 0.2 (± 0.1) | 340 (± 90) | ~0.0006 | |

| 180 | 0.2 (± 0.1) | 290 (± 80) | ~0.0007 | |

| Data summarized from Suominen et al., 2015.[1][2][3][4][5] |

Key Findings from Quantitative Data:

-

Limited Permeability: Brain microdialysate concentrations of both dopamine sulfate isomers are approximately 1000 times lower than their corresponding plasma concentrations, indicating that only a small fraction crosses the BBB.[1][2][3][4][5]

-

Similar Permeation Efficiency: The ratio of DA-3-S to DA-4-S in the brain reflects their ratio in the plasma.[1][2][3][4][5] This suggests that both isomers permeate the BBB with comparable efficiency.[1][2][3][4][5]

-

No Evidence of Brain Metabolism to Dopamine: Following peripheral administration of labeled dopamine sulfates, no labeled dopamine or its primary metabolites were detected in the brain microdialysate.[1][2][3] This implies that once in the brain, DA-3-S is likely transported back into the circulation or metabolized through an alternative, currently unidentified pathway.[1][2][3]

Experimental Protocols

This section details the methodologies employed in key experiments to assess the BBB permeability of this compound.

In Vivo Brain Microdialysis in Rats

This protocol is based on the methodology described by Suominen et al. (2015) and is a cornerstone for studying the in vivo transport of substances across the BBB.

Objective: To measure the concentration of peripherally administered ¹³C₆-labeled dopamine sulfates in the brain extracellular fluid over time.

Materials and Animals:

-

Wistar rats (8–12 weeks of age).

-

¹³C₆-labeled Dopamine-3-O-sulfate and Dopamine-4-O-sulfate.

-

Anesthesia (e.g., isoflurane).

-

Stereotaxic device for surgery.

-

Microdialysis probes and guide cannula.

-

Perfusion pump and fraction collector.

-

Ringer's solution.

-

UPLC-MS/MS system for analysis.

Procedure:

-

Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula into the striatum of the brain. Allow the animal to recover.

-

Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with Ringer's solution at a constant flow rate (e.g., 1 µL/min).

-

Baseline Sampling: Collect baseline microdialysate samples at regular intervals (e.g., 30 minutes) to establish basal concentrations of endogenous compounds.

-

Compound Administration: Administer a subcutaneous injection of a mixture containing ¹³C₆-DA-3-S, ¹³C₆-DA-4-S, and unlabeled dopamine (to verify BBB integrity, as dopamine should not cross).

-

Post-Injection Sampling: Continue collecting microdialysate samples at the same regular intervals for a set period (e.g., 3 hours).

-

Plasma Sampling: Collect blood samples at corresponding time points to determine plasma concentrations of the administered compounds.

-

Sample Analysis: Analyze both brain microdialysate and plasma samples using a validated UPLC-MS/MS method to quantify the concentrations of the labeled dopamine sulfates and other relevant analytes.

In Vitro BBB Permeability Assay (General Protocol)

While no specific studies detailing an in vitro permeability assay for this compound were identified, the following is a general protocol for assessing compound permeability using a cell-based BBB model, such as immortalized human cerebral microvascular endothelial cells (hCMEC/D3).

Objective: To determine the apparent permeability coefficient (Papp) of a test compound across a cultured endothelial cell monolayer.

Materials:

-

Transwell inserts (e.g., 24-well format with polycarbonate membranes).

-

hCMEC/D3 cells or another suitable brain endothelial cell line.

-

Cell culture medium and supplements.

-

Test compound (e.g., this compound).

-

A low-permeability marker (e.g., Lucifer Yellow or fluorescently-labeled dextran).

-

Analytical instrumentation for quantifying the test compound (e.g., LC-MS/MS).

Procedure:

-

Cell Seeding: Coat the apical side of the Transwell inserts with a suitable extracellular matrix component (e.g., collagen). Seed the brain endothelial cells onto the inserts at a high density.

-

Monolayer Formation: Culture the cells for several days until a confluent monolayer is formed. Barrier integrity can be monitored by measuring the transendothelial electrical resistance (TEER).

-

Permeability Experiment:

-

Wash the cell monolayer with a transport buffer (e.g., Hanks' Balanced Salt Solution).

-

Add the test compound and a low-permeability marker to the apical (donor) chamber.

-

At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) chamber.

-

Immediately after each sample is taken, replace the volume with fresh transport buffer.

-

At the end of the experiment, take a sample from the donor chamber.

-

-

Sample Analysis: Quantify the concentration of the test compound in all collected samples.

-

Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀)

-

dQ/dt = rate of compound appearance in the receiver chamber

-

A = surface area of the membrane

-

C₀ = initial concentration in the donor chamber

-

Proposed Mechanisms of Transport

The transport of this compound across the BBB is thought to be a carrier-mediated process rather than simple passive diffusion. This is inferred from its polar nature, which would typically hinder passage across the lipid-rich endothelial cell membranes.

Role of Organic Anion Transporting Polypeptides (OATPs)

The leading hypothesis is that members of the Solute Carrier (SLC) superfamily, specifically the Organic Anion Transporting Polypeptides (OATPs), are involved.

-

Expression at the BBB: OATP1A2 and OATP2B1 are known to be expressed on the endothelial cells of the human BBB.[5][6][7][8]

-

Substrate Specificity: OATPs transport a wide range of endogenous and xenobiotic compounds, notably including other sulfated steroids like estrone-3-sulfate and dehydroepiandrosterone sulfate (DHEAS).[1][6][9] This structural and chemical similarity makes DA-3-S a plausible substrate for these transporters.

-

Influx Mechanism: OATPs are uptake transporters, which would facilitate the movement of DA-3-S from the blood into the brain endothelial cells. Its subsequent movement into the brain parenchyma could occur via another transporter on the abluminal membrane or by diffusion out of the cell.

The diagram below illustrates the proposed carrier-mediated transport of this compound across a brain endothelial cell.

Caption: Proposed transport of this compound across the BBB.

Experimental and Logical Workflow

The investigation of a compound's ability to cross the BBB follows a logical progression from computational and simple in vitro models to more complex and physiologically relevant in vivo studies.

The diagram below outlines a typical workflow for assessing the BBB permeability of a compound like this compound.

Caption: General workflow for investigating BBB permeability.

Conclusion and Future Directions

The available evidence clearly indicates that this compound can cross the blood-brain barrier, a feat that dopamine itself cannot achieve. However, this permeation is limited, suggesting a tightly regulated process. The most likely mechanism involves carrier-mediated transport by OATPs located on the brain capillary endothelial cells.

For a more complete understanding, future research should focus on:

-

Direct Transporter Studies: Utilizing in vitro systems with cells overexpressing specific transporters (e.g., OATP1A2, OATP2B1) to definitively identify the carriers responsible for DA-3-S transport and to determine the kinetics of this interaction.

-

Quantitative Permeability Studies: Determining the apparent permeability coefficient (Papp) of DA-3-S in well-validated in vitro BBB models to provide a standardized metric for its transport rate.

-

Investigating Brain Metabolism/Efflux: Elucidating the fate of DA-3-S once it enters the brain, specifically whether it is actively effluxed back into the blood and by which transporters, or if it is metabolized by pathways other than desulfation.

Answering these questions will not only enhance our fundamental understanding of dopamine regulation in the CNS but may also open new avenues for delivering therapeutic agents to the brain.

References

- 1. An in situ brain perfusion technique to study cerebrovascular transport in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. bioivt.com [bioivt.com]

- 4. researchgate.net [researchgate.net]

- 5. OATP1A2 and OATP2B1 Are Interacting with Dopamine-Receptor Agonists and Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. OATP1A2 and OATP2B1 are interacting with dopamine receptor agonists and antagonists. | Semantic Scholar [semanticscholar.org]

- 7. Frontiers | Organic Anion Transporting Polypeptide 2B1 (OATP2B1) Genetic Variants: In Vitro Functional Characterization and Association With Circulating Concentrations of Endogenous Substrates [frontiersin.org]

- 8. bioivt.com [bioivt.com]

- 9. OATP2B1 - Transporters - Solvo Biotechnology [solvobiotech.com]

The Discovery of Dopamine 3-O-Sulfate: A Historical and Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dopamine, a critical catecholamine neurotransmitter, has been the subject of intense scientific scrutiny for over half a century, primarily due to its central role in motor control, motivation, and reward. While the discovery of dopamine itself in the late 1950s revolutionized our understanding of neuropsychiatric disorders like Parkinson's disease, the story of its metabolic pathways and the biological significance of its metabolites continues to unfold. This in-depth guide provides a historical perspective on the discovery of a major, yet often overlooked, metabolite: Dopamine 3-O-sulfate. We will delve into the early experimental work that led to its identification, the analytical techniques employed, its metabolic pathway, and our current understanding of its physiological role.

A Historical Perspective: Unmasking a Key Metabolite

The journey to understanding dopamine's metabolic fate was a crucial step following its identification as a key neurotransmitter. Early research in the 1960s and 70s focused on the primary enzymatic pathways of dopamine degradation, namely oxidation by monoamine oxidase (MAO) and methylation by catechol-O-methyltransferase (COMT). However, it soon became apparent that a significant portion of dopamine was being converted into a water-soluble, conjugated form.

A pivotal moment in this discovery process came in 1974 , when Jenner and Rose published their findings in Nature. Their work provided the first direct evidence for This compound as a significant end-product of L-dopa metabolism in patients with Parkinson's disease. This discovery opened up a new avenue of research into the sulfation pathway of dopamine.

Following this initial report, a more detailed characterization of dopamine sulfates was published in 1975 . This study not only confirmed the presence of this compound but also identified its isomer, Dopamine 4-O-sulfate, in the urine of Parkinsonian patients undergoing L-dopa therapy. The researchers chemically synthesized both isomers and developed a robust analytical method for their separation and quantification, solidifying the existence and importance of this metabolic pathway.[1]

The Metabolic Pathway: Sulfation by SULT1A3

Subsequent research elucidated the enzymatic machinery responsible for the formation of this compound. It is now well-established that the sulfation of dopamine is primarily catalyzed by the enzyme sulfotransferase 1A3 (SULT1A3) , also known as the monoamine-sulfating form of phenol sulfotransferase (M-PST).[2][3][4] SULT1A3 exhibits a high affinity and specificity for dopamine, preferentially catalyzing the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the 3-hydroxyl group of the dopamine molecule.[2][5][6][7] This regioselectivity explains the predominance of this compound over its 4-O-sulfate isomer in biological fluids.[8]

The discovery of SULT1A3's role highlighted sulfation as a major metabolic pathway for dopamine, particularly in the periphery. In fact, in human plasma, over 90% of circulating dopamine exists in its sulfated form, with this compound being the most abundant conjugate.[3][8]

Caption: Metabolic pathway of this compound formation.

Quantitative Data from Early Studies

The development of sensitive analytical techniques in the 1970s and 1980s allowed for the quantification of this compound in various biological samples. These early studies were instrumental in establishing the significance of the sulfation pathway, particularly in the context of L-dopa therapy for Parkinson's disease.

| Biological Matrix | Subject Group | Treatment | This compound Concentration | Reference |

| Urine | Parkinsonian Patients | 4.0 g/day L-dopa | 19.6 times higher than Dopamine 4-O-sulfate | [1] |

| Urine | Untreated Parkinsonian Patients | Tracer 3H-L-dopa (oral) | 3 times higher than Dopamine 4-O-sulfate | [1] |

| Plasma | Healthy Volunteers | Basal | 13.8 ± 1.9 pmoles/ml | [9] |

| Plasma | Healthy Volunteers | Oral L-dopa (250 mg) | 1674 ± 195 pmoles/ml | [9] |

| Plasma | Healthy Volunteers | Intravenous L-dopa (25 mg) | 691 ± 219 pmoles/ml | [9] |

Experimental Protocols from Foundational Studies

The initial identification and quantification of this compound relied on a combination of chemical synthesis, chromatography, and mass spectrometry. The following outlines a generalized protocol based on the detailed methods described in the mid-1970s.

Chemical Synthesis of this compound and Dopamine 4-O-Sulfate

-

Principle: To serve as standards for identification and quantification, the sulfate isomers of dopamine were synthesized chemically.

-

Methodology: Dopamine was reacted with sulfuric acid. The resulting mixture of this compound and Dopamine 4-O-sulfate was then separated and purified.[1]

Isolation and Purification from Biological Samples (Urine)

-

Principle: Anion-exchange chromatography was employed to separate the negatively charged sulfate conjugates from other urinary components.

-

Methodology:

-

Urine samples were passed through an anion-exchange column (e.g., DEAE-cellulose).

-

The column was washed to remove unbound substances.

-

The sulfate conjugates were eluted using a salt gradient.[1]

-

Identification and Structural Confirmation

-

Principle: Gas chromatography coupled with mass spectrometry (GC-MS) was used to confirm the identity of the isolated compounds.

-

Methodology:

-

The isolated sulfate conjugates were derivatized to increase their volatility for GC analysis.

-

The derivatized compounds were separated by gas chromatography.

-

The mass spectrometer was used to determine the molecular weight and fragmentation pattern of each isomer, confirming their structures.[1]

-

Quantification

-

Principle: High-pressure liquid chromatography (HPLC) was utilized for the quantitative analysis of the dopamine sulfate isomers.

-

Methodology:

-

The purified sample or a directly processed biological fluid was injected into an HPLC system equipped with an appropriate column (e.g., reverse-phase or ion-exchange).

-

The isomers were separated based on their different retention times.

-

Detection was achieved using methods such as ultraviolet (UV) absorbance or electrochemical detection, which were common in that era.[10][11]

-

Caption: Experimental workflow for the analysis of this compound.

Biological Activity and Signaling Pathways

For a long time, this compound was considered an inactive metabolite, primarily serving as a mechanism for the detoxification and elimination of dopamine. However, research has begun to challenge this notion, suggesting a more complex role for this sulfated conjugate.

A key study investigating the biological activity of this compound examined its binding affinity to dopamine D2 receptors in rat striatal membranes. The results demonstrated a highly reduced binding affinity of both this compound and Dopamine 4-O-sulfate for D2 receptors compared to dopamine itself.[12] This finding suggests that this compound is unlikely to directly act as a potent agonist at D2 receptors in the same manner as dopamine.

While direct, high-affinity binding to dopamine receptors appears to be limited, the biological significance of this compound may lie in other mechanisms. It has been proposed that it could serve as a circulating reservoir for dopamine, with the potential for de-sulfation back to the active neurotransmitter in specific tissues, although evidence for this is still emerging. Furthermore, the induction of SULT1A3 by dopamine itself suggests a protective role against dopamine-induced neurotoxicity.[3]

The precise signaling pathways modulated by this compound remain an active area of investigation. Given its low affinity for D2 receptors, any signaling effects are likely to be indirect or mediated through other, yet to be fully characterized, mechanisms.

Caption: Postulated signaling interactions of this compound.

Conclusion and Future Directions

The discovery of this compound marked a significant advancement in our understanding of dopamine metabolism, revealing sulfation as a major pathway for its disposition. From its initial identification in the urine of Parkinson's patients to the characterization of the SULT1A3 enzyme, the historical journey of this metabolite highlights the intricate and often underestimated complexity of neurotransmitter systems.

While early research established its identity and prevalence, the precise physiological role of this compound remains an area of active research. Its low affinity for dopamine receptors suggests it is not a simple agonist, pointing towards more nuanced functions, such as a potential role in neuroprotection or as a circulating reservoir. Future investigations are needed to fully elucidate its signaling pathways and its potential as a biomarker or therapeutic target in neurological and psychiatric disorders. The foundational work of the 1970s has laid the groundwork for these ongoing explorations, reminding us that even the "end products" of metabolic pathways can hold important biological secrets.

References

- 1. The separation and identification of this compound and dopamine 4-O-sulfate in urine of Parkinsonian patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A single amino acid, glu146, governs the substrate specificity of a human dopamine sulfotransferase, SULT1A3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytosolic Sulfotransferase 1A3 Is Induced by Dopamine and Protects Neuronal Cells from Dopamine Toxicity: ROLE OF D1 RECEPTOR-N-METHYL-d-ASPARTATE RECEPTOR COUPLING - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. ClinPGx [clinpgx.org]

- 6. mdpi.com [mdpi.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Showing Compound Dopamine 3-sulfate (FDB023872) - FooDB [foodb.ca]

- 9. Effects of oral and intravenous administrations of dopamine and L-dopa on plasma levels of two isomers of dopamine sulfate in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Analytical methods to monitor dopamine metabolism in plasma: Moving forward with improved diagnosis and treatment of neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 3- and 4-O-sulfoconjugated and methylated dopamine: highly reduced binding affinity to dopamine D2 receptors in rat striatal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to SULT1A3 Enzyme Kinetics and Specificity for Dopamine Sulfation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic kinetics and substrate specificity of Sulfotransferase 1A3 (SULT1A3), with a primary focus on its critical role in the sulfation of dopamine. SULT1A3, a key phase II drug-metabolizing enzyme, is instrumental in the biotransformation of various endogenous and xenobiotic compounds. Its high affinity for dopamine underscores its significance in neurotransmitter regulation and its potential as a target in drug development. This document details the kinetic parameters of SULT1A3-mediated dopamine sulfation, outlines experimental protocols for its characterization, and visualizes the associated biochemical pathways.

Core Concepts in SULT1A3-Mediated Dopamine Sulfation

Sulfation is a crucial metabolic pathway that modulates the biological activity of a wide array of compounds, including neurotransmitters like dopamine.[1][2] This reaction, catalyzed by sulfotransferases, involves the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a substrate.[3] In humans, SULT1A3, also known as the monoamine-sulfating form of phenol sulfotransferase, exhibits a pronounced selectivity for dopamine and other biogenic amines.[1] The sulfation of dopamine primarily results in the formation of two isomers: dopamine-3-O-sulfate and dopamine-4-O-sulfate.[4] Of these, dopamine-3-O-sulfate is the more abundant metabolite found in human circulation, a phenomenon explained by the regioselective nature of SULT1A3.[4]

The enzymatic activity of SULT1A3 is a critical determinant of dopamine homeostasis. Dysregulation of this enzyme has been implicated in various neurological conditions, highlighting its importance in both physiological and pathological processes. Furthermore, the interaction of therapeutic agents with SULT1A3 can lead to significant drug-drug interactions, making a thorough understanding of its kinetics and specificity essential for drug development.

Quantitative Analysis of SULT1A3 Kinetics

The enzymatic activity of SULT1A3 towards dopamine and other substrates is characterized by specific kinetic parameters, primarily the Michaelis constant (Km) and the maximum velocity (Vmax). These values provide insights into the enzyme's affinity for its substrates and its catalytic efficiency.

Table 1: Kinetic Parameters of Recombinant Human SULT1A3 for Dopamine Sulfation

| Product | Apparent Km (μM) | Vmax (nmol/min/mg protein) |

| Dopamine-3-O-sulfate | 2.59 ± 1.06 | 344 ± 139 |

| Dopamine-4-O-sulfate | 2.21 ± 0.764 | 45.4 ± 16.5 |

| Data from a study using purified recombinant human SULT1A3, showing that while the affinity for the formation of both sulfate isomers is similar, the catalytic rate for producing dopamine-3-O-sulfate is approximately six times higher.[4] |

It is noteworthy that SULT1A3 exhibits substrate inhibition at dopamine concentrations higher than 50 μM.[4] This phenomenon is proposed to be caused by the binding of two dopamine molecules in the active site.[5]

Genetic variations can also influence the kinetic properties of SULT1A3. For instance, a non-synonymous single nucleotide polymorphism (Lys234Asn) observed in African-American subjects resulted in a significant decrease in enzyme activity without altering the apparent Km values for dopamine or PAPS.[6]

Table 2: Apparent Km Values of Wild-Type and Variant SULT1A3 Allozymes

| Allozyme | Substrate | Apparent Km (μM) |

| Wild-Type | Dopamine | 10.5 |

| Lys234Asn Variant | Dopamine | 10.2 |

| Wild-Type | PAPS | 0.114 |

| Lys234Asn Variant | PAPS | 0.122 |

| These findings suggest that the reduced activity of the variant is likely due to accelerated protein degradation rather than altered substrate binding.[6] |

Substrate Specificity and Inhibition

SULT1A3's preference for dopamine and other monoamines is governed by specific amino acid residues within its active site.[1] A single amino acid, glutamic acid at position 146 (Glu146), has been identified as a key determinant of this selectivity.[1][7] Mutation of this residue to alanine (E146A) transforms the catalytic properties of SULT1A3 to resemble those of SULT1A1, an isoform that favors simple phenolic substrates.[1][7]

The activity of SULT1A3 can be modulated by various compounds, including drugs and dietary chemicals. Understanding these interactions is crucial for predicting potential adverse effects and drug-drug interactions.

Table 3: Inhibitory Effects of Various Compounds on SULT1A3 Activity

| Inhibitor | IC50 (μM) | Notes |

| Mefenamic acid | 76 | Considered a selective inhibitor of SULT1A1, with a much higher IC50 for SULT1A3.[3] |

| Salicylic acid | >1000 (for apomorphine sulfation in duodenum) | Did not inhibit apomorphine sulfation in human duodenum.[3] |

| Quercetin | - | Inhibited dopamine sulfation, with IC50 values 1-2 orders of magnitude greater in duodenum than in liver.[3] |

| (-)-Epicatechin gallate | - | Almost completely inhibited SULT1A3.[8] |

| (-)-Epigallocatechin gallate | - | Almost completely inhibited SULT1A3.[8] |

| Theaflavin fraction (black tea) | - | Strongly inhibited SULT1A3.[8] |

| Thearubigin fraction (black tea) | - | Strongly inhibited SULT1A3.[8] |

Signaling Pathways and Experimental Workflows

The expression of SULT1A3 is inducible by its own substrate, dopamine, through a signaling cascade involving D1 and NMDA receptors.[9] This induction serves as a protective mechanism against dopamine-induced neurotoxicity.[9]

The enzymatic reaction catalyzed by SULT1A3 involves the transfer of a sulfonate group from PAPS to dopamine, resulting in the formation of dopamine sulfate and 3'-phosphoadenosine-5'-phosphate (PAP).

A typical experimental workflow to determine the kinetic parameters of SULT1A3 involves several key steps, from enzyme preparation to data analysis.

References

- 1. A single amino acid, glu146, governs the substrate specificity of a human dopamine sulfotransferase, SULT1A3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Inhibition of human liver and duodenum sulfotransferases by drugs and dietary chemicals: a review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regioselective sulfonation of dopamine by SULT1A3 in vitro provides a molecular explanation for the preponderance of dopamine-3-O-sulfate in human blood circulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. SULT1A3 sulfotransferase family 1A member 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 6. Human catecholamine sulfotransferase (SULT1A3) pharmacogenetics: functional genetic polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ClinPGx [clinpgx.org]

- 8. Inhibitory effects of various beverages on human recombinant sulfotransferase isoforms SULT1A1 and SULT1A3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cytosolic Sulfotransferase 1A3 Is Induced by Dopamine and Protects Neuronal Cells from Dopamine Toxicity: ROLE OF D1 RECEPTOR-N-METHYL-d-ASPARTATE RECEPTOR COUPLING - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Dopamine 3-O-Sulfate: A Technical Guide on its Function in Dopamine Storage and Regulation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction